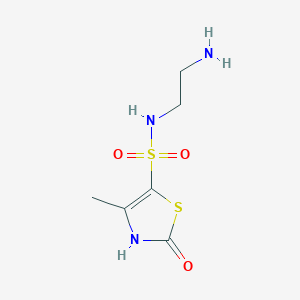
N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide: is a synthetic organic compound characterized by its unique thiazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate under reflux conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)-4-methylthiazole-5-sulfonamide: Similar structure but lacks the oxo group.
4-Methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide: Similar structure but lacks the aminoethyl group.
N-(2-Aminoethyl)-2-oxo-2,3-dihydrothiazole-5-sulfonamide: Similar structure but lacks the methyl group.
Uniqueness
N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide is unique due to the presence of both the aminoethyl and oxo groups, which contribute to its distinct chemical reactivity and biological activity
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C6H11N3O3S2 |
|---|---|
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C6H11N3O3S2/c1-4-5(13-6(10)9-4)14(11,12)8-3-2-7/h8H,2-3,7H2,1H3,(H,9,10) |
Clé InChI |
ZNIDRBXUJPQFAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=O)N1)S(=O)(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


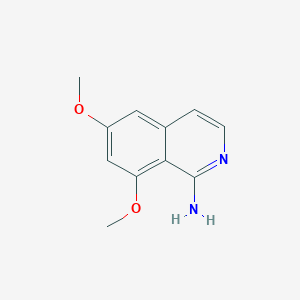

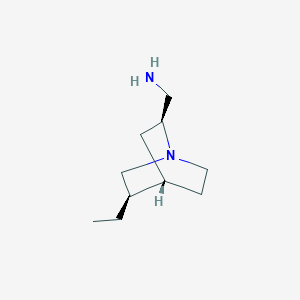
![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)
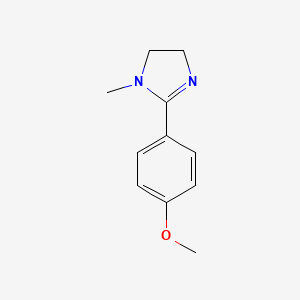
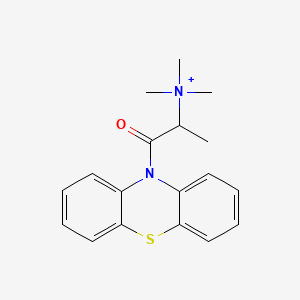
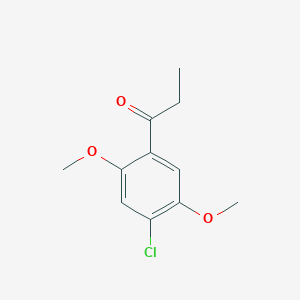
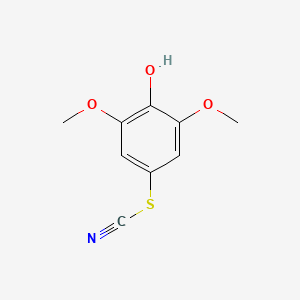
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
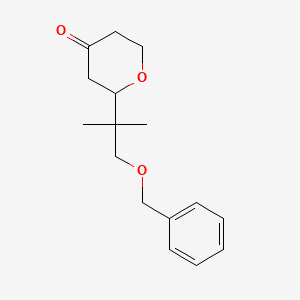
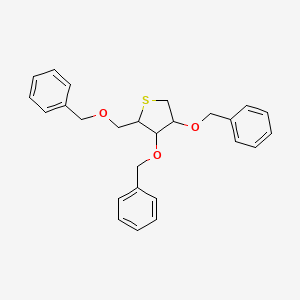
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
